molecular formula C15H18BrF3N2O B2917244 2-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide CAS No. 2320214-02-4

2-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2917244
CAS No.: 2320214-02-4
M. Wt: 379.221
InChI Key: IPZONYUOCKKDOT-UHFFFAOYSA-N
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Description

2-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide is a complex organic compound that features a bromine atom, a trifluoroethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide typically involves multiple steps. One common method includes the reaction of piperidine with 2,2,2-trifluoroethyl bromide to form the intermediate 1-(2,2,2-trifluoroethyl)piperidine. This intermediate is then reacted with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide or potassium cyanide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.

Scientific Research Applications

2-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a bromine atom, a trifluoroethyl group, and a piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrF3N2O/c16-13-4-2-1-3-12(13)14(22)20-9-11-5-7-21(8-6-11)10-15(17,18)19/h1-4,11H,5-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZONYUOCKKDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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